molecular formula C10H22N2 B15257044 2-Ethyl-1-(2-methylpropyl)piperazine

2-Ethyl-1-(2-methylpropyl)piperazine

Cat. No.: B15257044
M. Wt: 170.30 g/mol
InChI Key: LOXXHVINWUDBEE-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-methylpropyl)piperazine is a heterocyclic organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique substitution pattern, which includes an ethyl group and a 2-methylpropyl group attached to the piperazine ring. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate as a key reagent, with the reaction proceeding under basic conditions using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For instance, the preparation of high-purity piperazine derivatives can be achieved through a series of steps including the reaction of piperazine with piperazine dihydrochloride, followed by further reactions with specific reagents to obtain the desired product . These methods are designed to be cost-effective and environmentally friendly, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-(2-methylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkylated piperazine derivatives .

Scientific Research Applications

2-Ethyl-1-(2-methylpropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. The nitrogen atoms in the piperazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-ethyl-1-(2-methylpropyl)piperazine

InChI

InChI=1S/C10H22N2/c1-4-10-7-11-5-6-12(10)8-9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

LOXXHVINWUDBEE-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1CC(C)C

Origin of Product

United States

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